molecular formula C₇H₈N₂O₂ B015683 Methyl 3-(1H-imidazol-4-yl)acrylate CAS No. 52363-40-3

Methyl 3-(1H-imidazol-4-yl)acrylate

Cat. No. B015683
CAS RN: 52363-40-3
M. Wt: 152.15 g/mol
InChI Key: ZXKOENSQFURTSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methyl 3-(1H-imidazol-4-yl)acrylate does not have direct references in the searched papers. However, related compounds and methods provide insight into potential synthetic approaches. For instance, the synthesis and modification of poly(ethyl 2-(imidazol-1-yl)acrylate) (PEImA) through free radical and anionic polymerization indicate the versatility of imidazole-containing acrylates in polymer chemistry (Rössel et al., 2017). Additionally, the creation of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid and its derivatives showcases the reactivity of imidazole units in synthesizing complex molecules (Hattan et al., 2013).

Molecular Structure Analysis

The detailed crystal structure analysis of a similar compound, methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate, provides a framework for understanding the structural characteristics of methyl 3-(1H-imidazol-4-yl)acrylate. The compound crystallizes in the triclinic space group with specific cell parameters and intermolecular interactions, highlighting the importance of molecular geometry in determining the properties of such molecules (Wang et al., 2012).

Chemical Reactions and Properties

The synthesis and reactivity of imidazole-containing acrylates like PEImA demonstrate their potential for further chemical modifications and applications in polymer science. Such compounds can undergo methylation, ester cleavage, and zwitterion formation, showcasing their diverse chemical behavior (Rössel et al., 2017).

Physical Properties Analysis

While specific data on methyl 3-(1H-imidazol-4-yl)acrylate was not found, the study of related compounds indicates the impact of molecular structure on physical properties such as solubility and phase behavior. The structural and solubility analysis of polymers derived from imidazole-containing acrylates reveals the influence of molecular modifications on their physical characteristics (Rössel et al., 2017).

Chemical Properties Analysis

The chemical versatility of imidazole-containing acrylates is evident from their applications in synthesizing a variety of compounds, including polymers and complex molecules with diverse functionalities. This reflects the broad range of chemical properties that can be achieved through structural modifications (Hattan et al., 2013).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable .

properties

IUPAC Name

methyl (E)-3-(1H-imidazol-5-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)3-2-6-4-8-5-9-6/h2-5H,1H3,(H,8,9)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKOENSQFURTSZ-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(1H-imidazol-4-yl)acrylate

CAS RN

52363-40-3
Record name Methyl 3-(1H-imidazol-4-yl)acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.594
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
G Agelis, K Kelaidonis, A Resvani, D Kalavrizioti… - Molecules, 2013 - mdpi.com
In the present work, a facile and efficient route for the synthesis of a series of N-substituted imidazole derivatives is described. Docking studies have revealed that N-substituted …
Number of citations: 10 0-www-mdpi-com.brum.beds.ac.uk
M Minaeian - 2017 - search.proquest.com
Alzheimer’s disease (AD) is the most common form of dementia and effects an estimated 44 million people worldwide. Current medications approved for the treatment of AD (…
LG Menchikov, EV Shulishov… - Russian Chemical …, 2021 - iopscience.iop.org
The main achievements and development trends of the past 10–15 years related to the catalytic cyclopropanation of unsaturated compounds with diazomethane are integrated and …
P Krishnamoorthy, R Sivappa, H Du, CJ Lovely - Tetrahedron, 2006 - Elsevier
In the context of synthetic studies toward the oroidin family of pyrrole–imidazole alkaloids, we required an efficient method for conducting substitution reactions of allylic alcohols derived …
S Kukielski - 2018 - search.proquest.com
Design, Synthesis, and Evaluation of 3, 4, 5-Trisubstituted-1, 2, 4-Triazoles as Selective SST4 Agonists for the Treatment of Alzheimer's Disease Abstract This research investigates the …
S Lin, Q Sun, R Li, T Cheng, Z Ge - Synthesis, 2007 - thieme-connect.com
Anhydrous potassium phosphate promoted the aza-Markovnikov addition of a variety of N-heterocycles to vinyl esters in DMF at room temperature in moderate to excellent yields. …
R Patil - 2007 - epub.uni-regensburg.de
Histamine H1-Receptor (H1R) Ligands: Developing highly potent and selective histamine H1-receptor (H1R) agonists has been an arduous task for several decades. Highly potent and …
Number of citations: 5 epub.uni-regensburg.de

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